4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
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Overview
Description
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole ring system followed by functionalization at the 2-carboxylic acid position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 4-methylthiophene-2-carboxylic acid with an appropriate amine can yield the desired thieno[3,2-b]pyrrole derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-b]pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. For example, some derivatives have been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation . The exact pathways involved can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly useful in the synthesis of compounds with specific biological activities or material properties .
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-methylthieno[3,2-b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO2S/c1-9-3-2-6-5(9)4-7(12-6)8(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
PVUXXFPKETWHCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(S2)C(=O)O |
Origin of Product |
United States |
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